

Application Notes: Picrosirius Red Staining for Collagen Visualization

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Compound of Interest

Compound Name: Acid red 337

Cat. No.: B081747

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Introduction

Picrosirius Red staining is a highly specific method for the visualization of collagen fibers in tissue sections. The technique relies on the interaction between the strongly acidic dye, Sirius Red, and the basic amino acids of collagen molecules. The elongated dye molecules align with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[11] This property allows for the differentiation of collagen types based on fiber thickness and packing, with thicker type I collagen fibers appearing yellow to orange and thinner type III collagen fibers appearing green.[8][12] Under bright-field microscopy, all collagen fibers appear red on a pale yellow background.[9]

Principle of the Method

The staining mechanism involves the binding of the sulfonic acid groups of the Sirius Red dye to the basic amino acid residues of collagen. The picric acid provides the optimal acidic environment for this reaction and also acts as a counterstain for non-collagenous components, staining them yellow.[10] The specificity of Sirius Red for collagen is attributed to the unique, highly ordered, helical structure of collagen molecules.[13]

Experimental Protocols

I. Preparation of Staining Solutions

A crucial step for successful Picrosirius Red staining is the correct preparation of the staining and washing solutions.

Reagent	Components	Preparation Instructions
Picro-Sirius Red Solution	Sirius Red F3B (C.I. 35782; also known as Direct Red 80) Saturated Aqueous Picric Acid (approx. 1.3%)	Dissolve 0.5 g of Sirius Red F3B in 500 ml of saturated aqueous picric acid. The solution is stable for several years and can be reused. [7] [9]
Acidified Water	Glacial Acetic Acid, Distilled Water	Add 5 ml of glacial acetic acid to 1 liter of distilled water. This solution is used for washing the stained slides to prevent dye loss. [7] [9]

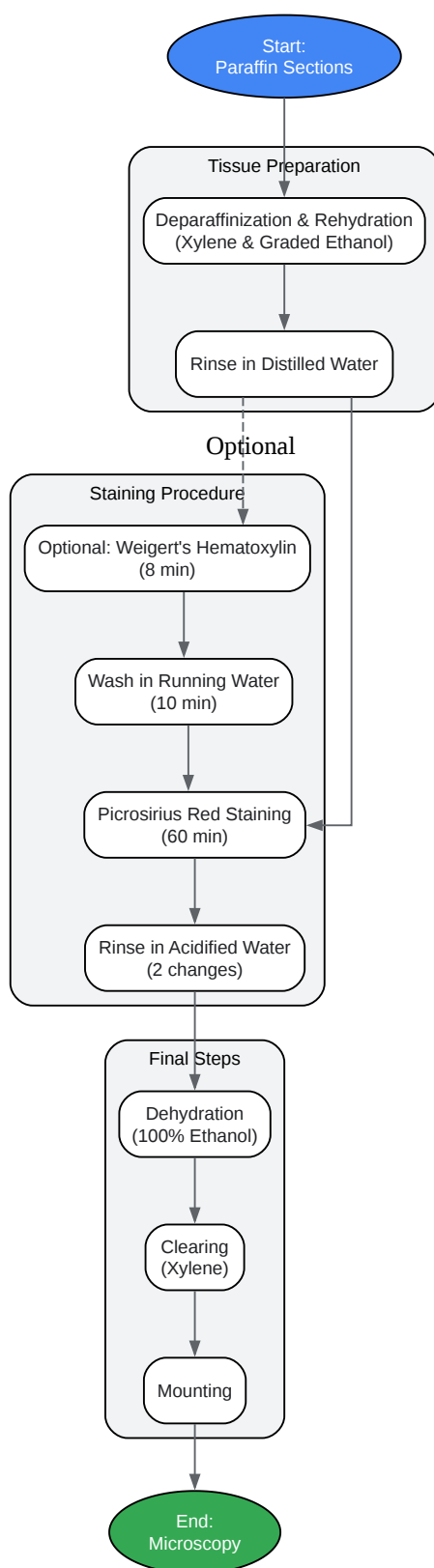
II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections, typically cut at a thickness of 3-5 μm .[\[12\]](#)

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Immerse slides in two changes of 100% ethanol for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides in distilled water for 5 minutes.[\[13\]](#)
- Optional: Nuclear Staining:
 - Stain nuclei with Weigert's hematoxylin for 8 minutes.

- Wash in running tap water for 10 minutes.
- This step is optional and can be omitted if nuclear detail is not required.[\[7\]](#)
- Picrosirius Red Staining:
 - Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[\[7\]](#)[\[12\]](#)
This extended incubation time ensures equilibrium staining.[\[7\]](#)
- Washing:
 - Rinse the slides in two changes of acidified water.[\[7\]](#)[\[8\]](#) This step removes excess stain without dissolving the dye bound to collagen.
- Dehydration and Mounting:
 - Dehydrate the sections through three changes of 100% ethanol.
 - Clear in two changes of xylene.
 - Mount with a resinous mounting medium.[\[9\]](#)

Experimental Workflow Diagram



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Caption: Workflow for Picrosirius Red Staining of Paraffin-Embedded Tissue Sections.

Expected Results and Interpretation

Microscopic Method	Collagen Fibers	Other Tissue Components (e.g., muscle, cytoplasm)
Bright-Field Microscopy	Red[9][12]	Yellow[9][12]
Polarized Light Microscopy	Birefringent. Type I (thick fibers) appear yellow-orange. [12] Type III (thin fibers) appear green.[12]	Non-birefringent (appear dark)

Quantification of Stained Collagen

The amount of collagen in the tissue can be quantified. A common method involves eluting the bound dye from the stained sections and measuring its absorbance using a spectrophotometer. [13] Alternatively, image analysis software can be used to quantify the area of red staining in bright-field images or the birefringent signal in polarized light images.[14][15]

Safety Precautions

Picric acid is explosive when dry and should be handled with care. Always ensure it is stored in a saturated aqueous solution. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection, when handling all chemicals. All procedures should be performed in a well-ventilated area.

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